molecular formula C12H16N6OS B2653899 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1788949-72-3

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2653899
CAS No.: 1788949-72-3
M. Wt: 292.36
InChI Key: RIDXPJFDHLFJAF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a 1,2,3-thiadiazole ring. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, pyrrolidine, and 1,2,3-thiadiazole rings. These groups could potentially undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could potentially increase the compound’s thermal stability .

Scientific Research Applications

Anticonvulsant Activities

Compounds featuring triazole and pyrrolidine structures have been explored for their anticonvulsant activities. For instance, Malik et al. (2014) synthesized a series of novel compounds that were evaluated for their anticonvulsant activities using the maximal electroshock (MES) test, revealing that certain derivatives showed potent anticonvulsant activity with significant protective indexes compared to reference drugs like phenytoin. This suggests a potential application of triazole and pyrrolidine derivatives in the development of new antiepileptic drugs Malik & Khan, 2014.

Anticancer and Antimicrobial Agents

Katariya et al. (2021) investigated novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine for their anticancer and antimicrobial activities. The study highlighted the potential of these compounds in combating cancer cell lines and pathogenic strains, indicating the versatility of such structures in the design of new therapeutic agents Katariya, Vennapu, & Shah, 2021.

Antiviral and Antitumoral Activity

A study by Jilloju et al. (2021) focused on the synthesis of triazolothiadiazine derivatives, demonstrating their promising in vitro activity against coronaviruses and tumors. The study provides insight into how subtle structural modifications can significantly affect biological activity, potentially guiding the development of targeted therapies Jilloju et al., 2021.

Histamine H3 Receptor Antagonists

Swanson et al. (2009) explored small molecules with heterocyclic cores for their affinity at the human histamine H3 receptor, finding several compounds with high affinity. This research underscores the potential of heterocyclic compounds in the development of drugs targeting the central nervous system, including treatments for sleep disorders and cognitive impairments Swanson et al., 2009.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some 1,2,3-triazole derivatives have been shown to inhibit certain enzymes, which could potentially be a mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Some 1,2,3-triazole derivatives have been associated with cytotoxic activity .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its physical and chemical properties for potential use in medicinal chemistry .

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6OS/c1-2-3-10-11(20-16-14-10)12(19)17-6-4-9(8-17)18-7-5-13-15-18/h5,7,9H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDXPJFDHLFJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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